molecular formula C20H23NO4 B4299005 3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299005
M. Wt: 341.4 g/mol
InChI Key: AVOYRGCOYDNSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid, commonly known as FPPP, is a synthetic compound that belongs to the family of cathinones. It is a psychoactive drug that has been reported to have stimulant and euphoric effects. FPPP is a derivative of propanoic acid and is structurally similar to other cathinones such as MDPV and α-PVP.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. FPPP may also act as a serotonin reuptake inhibitor, although this has not been confirmed.
Biochemical and physiological effects:
FPPP has been reported to have stimulant and euphoric effects similar to other cathinones. It has also been reported to increase heart rate, blood pressure, and body temperature. FPPP may also cause vasoconstriction and bronchodilation. However, the long-term effects of FPPP on the body are not well understood.

Advantages and Limitations for Lab Experiments

FPPP has been used in scientific research as a reference standard to identify and quantify the presence of the drug in biological samples. However, the use of FPPP in lab experiments is limited due to its psychoactive properties and potential for abuse.

Future Directions

Future research on FPPP should focus on its effects on the central nervous system and its potential as a therapeutic agent. Further studies are needed to determine the long-term effects of FPPP on the body and its potential for abuse. Additionally, research should be conducted to identify new cathinone derivatives with improved therapeutic properties and reduced potential for abuse.
Conclusion:
In conclusion, FPPP is a synthetic compound that belongs to the family of cathinones. It has been reported to have stimulant and euphoric effects similar to other cathinones. FPPP has been used in scientific research as a reference standard to identify and quantify the presence of the drug in biological samples. However, the use of FPPP in lab experiments is limited due to its psychoactive properties and potential for abuse. Future research on FPPP should focus on its effects on the central nervous system and its potential as a therapeutic agent.

Scientific Research Applications

FPPP has been used in scientific research to study its effects on the central nervous system. It has been reported to have stimulant and euphoric effects similar to other cathinones. FPPP has also been used as a reference standard in forensic toxicology to identify and quantify the presence of the drug in biological samples.

properties

IUPAC Name

3-[(2-phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-12-25-17-10-8-16(9-11-17)18(14-20(23)24)21-19(22)13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYRGCOYDNSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(Phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.